molecular formula C16H19N3O2 B1417432 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione CAS No. 354543-33-2

2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione

Cat. No. B1417432
M. Wt: 285.34 g/mol
InChI Key: WGZLMGMINIGJIF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H24N3O2S/c21-15-10-13 (17-2-1-9-23-17)11-16 (22)14 (15)12-19-5-8-20-6-3-18-4-7-20/h1-2,9,12-13,18-19,23H,3-8,10-11H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 334.46 . It’s recommended to be stored at a temperature of 28 C .

Scientific Research Applications

  • Synthesis of Amino Acid Derivatives : Methylene piperazine-2,5-diones, related to the queried compound, are valuable synthetic intermediates in the synthesis of amino acid derivatives. They demonstrate excellent chiral induction in carbon-carbon bond-forming reactions (Chai & King, 1995).

  • Luminescent Properties and Photo-induced Electron Transfer : Piperazine substituted naphthalimide compounds show notable fluorescence quantum yields and can be used as pH probes. They have been studied for their photo-induced electron transfer (PET) properties (Gan et al., 2003).

  • Dieckmann Cyclization Route : Piperazine-2,5-diones, which can be derived from similar structures, have been synthesized via the Dieckmann cyclization process. This method involves the closure of a terminal methylene adjacent to nitrogen onto a carbonyl group (Aboussafy & Clive, 2012).

  • Organic Crystal Engineering : Studies on 1,4-piperazine-2,5-diones have shown different hydrogen-bonding networks in their polymorphic crystalline forms. These studies help understand the association of such compounds in solution (Weatherhead-Kloster et al., 2005).

  • Synthesis of Biologically Active Molecules : Piperazine moieties in 5-(aminomethylene)thiazolidine-2,4-dione derivatives have shown good antibacterial and antifungal activities, highlighting their potential in medicinal chemistry (Mohanty et al., 2015).

  • Halocyclization Process : A study focused on the halocyclization of a compound structurally related to the queried compound, leading to the synthesis of new derivatives (Zborovskii et al., 2011).

  • Potential as PET Probe in Imaging : Derivatives of the compound have been synthesized and evaluated as potential PET probes for imaging of enzymes (Gao et al., 2013).

  • Rapid and Facile Fluorimetric Method for Detecting Formaldehyde : The compound has been utilized as a fluorimetric derivatization reagent for rapid and efficient detection of formaldehyde (Dong et al., 2016).

properties

IUPAC Name

3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-15-12-3-1-2-4-13(12)16(21)14(15)11-18-7-10-19-8-5-17-6-9-19/h1-4,11,17,20H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZLMGMINIGJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN=CC2=C(C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione
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2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione
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2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione
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2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione
Reactant of Route 5
2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione
Reactant of Route 6
2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione

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